Methyl 2-(fluorosulfonyl)benzoate

Catalog No.
S2820368
CAS No.
137654-46-7
M.F
C8H7FO4S
M. Wt
218.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(fluorosulfonyl)benzoate

CAS Number

137654-46-7

Product Name

Methyl 2-(fluorosulfonyl)benzoate

IUPAC Name

methyl 2-fluorosulfonylbenzoate

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

InChI

InChI=1S/C8H7FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3

InChI Key

LLQSKDZICCVCEB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)F

Solubility

not available

Methyl 2-(fluorosulfonyl)benzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoate structure. Its molecular formula is C9H9F2O4SC_9H_9F_2O_4S, and it features a methyl ester functional group linked to a benzene ring, which is further substituted with a fluorosulfonyl moiety. This compound exhibits unique properties due to the electron-withdrawing nature of the fluorosulfonyl group, making it a candidate for various chemical applications.

, including:

  • Nucleophilic Substitution: The fluorosulfonyl group can be displaced by nucleophiles in substitution reactions, forming new compounds.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to yield the corresponding carboxylic acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 2-(fluorosulfonyl)benzoate can be synthesized through several methods:

  • Direct Fluorination of Benzoic Acid Derivatives: This involves treating benzoic acid derivatives with sulfur tetrafluoride and other reagents under controlled conditions.
  • Esterification Reactions: The reaction of benzoic acid with methyl alcohol in the presence of a fluorosulfonylating agent can yield the desired compound.
  • Nucleophilic Substitution Reactions: Starting from a suitable benzoate precursor, nucleophiles can be introduced to replace leaving groups with the fluorosulfonyl moiety .

Methyl 2-(fluorosulfonyl)benzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: The compound's unique properties make it useful in developing new materials with specific functional characteristics.
  • Agricultural Chemistry: It may have applications in creating agrochemicals due to its reactivity and ability to modify biological pathways.

Interaction studies involving methyl 2-(fluorosulfonyl)benzoate typically focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies help elucidate how the compound affects biological processes and its potential as a therapeutic agent. Research indicates that fluorosulfonyl groups can enhance binding affinity to target proteins, making them valuable in drug design .

Methyl 2-(fluorosulfonyl)benzoate shares structural similarities with several other compounds:

Compound NameStructure TypeNotable Features
Methyl benzoateEsterSimple ester without fluorosulfonyl group
2-(Fluorosulfonyl)benzoic acidCarboxylic acidContains carboxylic acid functionality
Phenyl 2-(fluorosulfonyl)acetateEsterSimilar functional group but different backbone

Uniqueness

Methyl 2-(fluorosulfonyl)benzoate is unique due to its combination of a methyl ester and a fluorosulfonyl group, which enhances its reactivity compared to simpler esters or acids. This makes it particularly interesting for applications in medicinal chemistry and material science.

XLogP3

1.5

Dates

Modify: 2024-04-14

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